3-methyl-6-(4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
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Description
3-methyl-6-(4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C15H18N8O2 and its molecular weight is 342.363. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing the transition from the G1 phase to the S phase . As a result, the growth of tumor cells is significantly inhibited .
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to a halt in cell division . This disruption can lead to apoptosis, or programmed cell death, within tumor cells .
Result of Action
The compound shows superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116, with IC50 values in the nanomolar range . This indicates that the compound is effective at inhibiting the growth of these cells at relatively low concentrations . The compound also induces significant alterations in cell cycle progression, in addition to inducing apoptosis within HCT cells .
Biochemical Analysis
Biochemical Properties
The compound 3-methyl-6-(4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione has shown significant inhibitory activity against CDK2/cyclin A2 . It interacts with the enzyme CDK2, a cyclin-dependent kinase, which is responsible for phosphorylation of key components for cell proliferation . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .
Cellular Effects
The compound has shown significant cytotoxic activities against various cell lines. Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib . It exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves inhibition of CDK2, a key enzyme involved in cell cycle progression . The compound fits well into the CDK2 active site, forming essential hydrogen bonds with Leu83 . This interaction results in the inhibition of CDK2, leading to alterations in cell cycle progression and induction of apoptosis .
Temporal Effects in Laboratory Settings
It has been observed that the compound exerts significant alterations in cell cycle progression over time
Properties
IUPAC Name |
3-methyl-6-[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N8O2/c1-20-12(24)7-11(19-15(20)25)22-3-5-23(6-4-22)14-10-8-18-21(2)13(10)16-9-17-14/h7-9H,3-6H2,1-2H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDKIBJUEZNRKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N2CCN(CC2)C3=NC=NC4=C3C=NN4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.